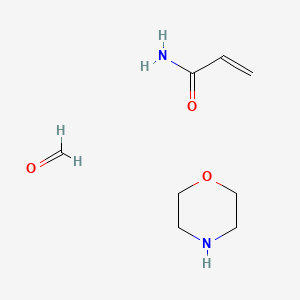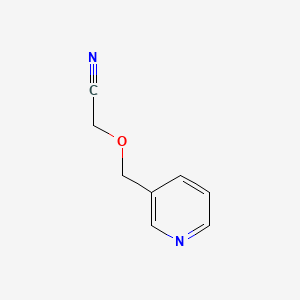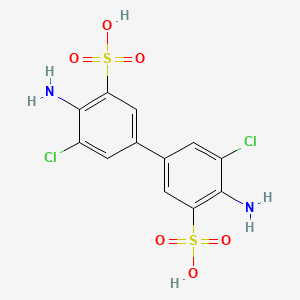
2-Amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid is a complex organic compound that features multiple functional groups, including amino, chloro, and sulfonic acid groups. This compound is of interest in various fields of chemistry and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid typically involves multi-step organic reactions. Common starting materials might include chlorobenzenesulfonic acid derivatives and amino compounds. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions could target the chloro groups, potentially converting them to hydrogen atoms.
Substitution: The presence of chloro and amino groups makes the compound susceptible to nucleophilic substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: May serve as a probe or marker in biochemical assays due to its unique chemical properties.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chlorobenzenesulfonic acid: Lacks the additional amino and chloro groups, making it less complex.
4-Amino-3-chloro-5-sulfophenyl derivatives: Similar structure but with variations in functional groups.
Propiedades
Número CAS |
123251-96-7 |
|---|---|
Fórmula molecular |
C12H10Cl2N2O6S2 |
Peso molecular |
413.24 |
Nombre IUPAC |
2-amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C12H10Cl2N2O6S2/c13-7-1-5(3-9(11(7)15)23(17,18)19)6-2-8(14)12(16)10(4-6)24(20,21)22/h1-4H,15-16H2,(H,17,18,19)(H,20,21,22) |
Clave InChI |
PEIQLVWMYVLUAU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)N)Cl)C2=CC(=C(C(=C2)Cl)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, 3,6-dimethyl-, (2-endo,3-exo)- (9CI)](/img/new.no-structure.jpg)
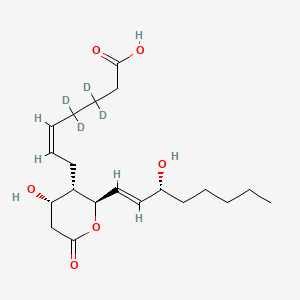
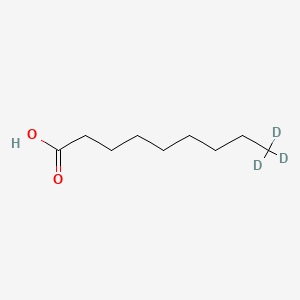
![3H-1,7-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B571084.png)
![4-Bromo-7-phenyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571085.png)

![2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B571088.png)
